The synthesis of Bis[p-(dimethylamino)phenyl]fulvene typically involves the condensation of p-(dimethylamino)benzaldehyde with cyclopentadiene. One established method includes conducting this reaction under acidic conditions, which promotes the formation of the desired fulvene compound.
Key Parameters for Synthesis:
The procedure generally follows these steps:
The molecular structure of Bis[p-(dimethylamino)phenyl]fulvene features a central fulvene moiety flanked by two p-(dimethylamino)phenyl groups. The compound exhibits a unique arrangement that contributes to its electronic properties.
Bis[p-(dimethylamino)phenyl]fulvene is involved in various chemical reactions due to its reactive nature:
The mechanism of action for Bis[p-(dimethylamino)phenyl]fulvene primarily revolves around its ability to form dipolar structures and engage in cycloaddition reactions. The electron-donating dimethylamino groups increase the electron density within the π-system of the fulvene, enhancing its nucleophilicity.
Bis[p-(dimethylamino)phenyl]fulvene exhibits several notable physical and chemical properties:
Bis[p-(dimethylamino)phenyl]fulvene finds applications across various scientific domains:
The versatility of Bis[p-(dimethylamino)phenyl]fulvene positions it as a significant compound for ongoing research in synthetic methodologies and material development .
Bis[p-(dimethylamino)phenyl]fulvene (chemical formula: C~22~H~24~N~2~, molecular weight: 316.4 g/mol) is a symmetrical fulvene derivative featuring two para-dimethylaminophenyl groups attached to the exocyclic carbon (C6) of the fulvene core. Its systematic IUPAC name is 4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline, reflecting the presence of two N,N-dimethylaniline moieties linked via a fulvene methine bridge . The compound exhibits a planar fulvene ring with cross-conjugated π-electrons, where the exocyclic double bond (C6=C5) is polarized due to the electron-donating dimethylamino groups (-N(CH~3~)~2~). This polarization is captured in its canonical SMILES representation: CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
.
Table 1: Key Structural Identifiers of Bis[p-(dimethylamino)phenyl]fulvene
Property | Value |
---|---|
CAS Number | 14060-53-8 |
Molecular Formula | C~22~H~24~N~2~ |
Molecular Weight | 316.4 g/mol |
InChI Key | XBQPPZADIJTFCX-UHFFFAOYSA-N |
Hybridization at C6 | sp² |
Fulvene chemistry originated with Thiele’s 1900 synthesis of pentafulvenes via condensation of cyclopentadiene with aldehydes or ketones [2] [3]. Early research focused on unsubstituted fulvenes, which exhibited high reactivity but poor stability. The integration of aromatic substituents began in the mid-20th century to modulate electronic properties. Bis[p-(dimethylamino)phenyl]fulvene emerged as a landmark derivative due to its enhanced stability and unique cycloaddition capabilities. Its synthesis—via acid-catalyzed condensation of p-(dimethylamino)benzaldehyde with cyclopentadiene—represented a strategic advancement in fulvene functionalization [3]. This modification enabled access to complex polycyclic scaffolds prevalent in natural product synthesis and materials science, marking a shift from theoretical curiosity to practical utility in organic synthesis [2] [3].
The para-dimethylaminophenyl groups are pivotal in redefining the electronic behavior of the fulvene core. As strong electron-donating groups (EDGs), they induce three critical effects:
Table 2: Electronic Effects of para-Dimethylaminophenyl Substituents
Property | Bis[p-(dimethylamino)phenyl]fulvene | Fulvene with EWG |
---|---|---|
HOMO Energy (eV) | -4.9 | -6.3 |
LUMO Energy (eV) | -1.8 | -3.1 |
HOMO-LUMO Gap (eV) | 3.1 | 3.2 |
Dipole Moment (D) | -4.2 (S~0~) / -1.0 (T~1~) | +5.1 (S~0~) |
HOMA Index | 0.72 | 0.38 |
These electronic modifications expand the compound’s reactivity profile: it participates in [6+4] cycloadditions as a 6π donor, forms charge-transfer complexes, and enables dynamic covalent chemistry applications [2] [3]. The bathochromic shift in its UV-Vis spectrum (λ~max~ > 450 nm) further confirms extended conjugation, a key feature for materials chemistry [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7